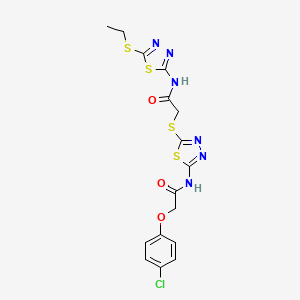

2-(4-chlorophenoxy)-N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

This compound is a structurally complex 1,3,4-thiadiazole derivative featuring dual thiadiazole rings interconnected via a thioether bridge. Key structural elements include:

- A 4-chlorophenoxy group attached to the acetamide moiety.

- An ethylthio substituent on the first thiadiazole ring.

- A thioether-linked 2-oxoethylamino group bridging the two thiadiazole units.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6O3S4/c1-2-27-15-22-21-14(29-15)19-12(25)8-28-16-23-20-13(30-16)18-11(24)7-26-10-5-3-9(17)4-6-10/h3-6H,2,7-8H2,1H3,(H,18,20,24)(H,19,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCDFDBURAJVAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN6O3S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex thiadiazole derivative that has garnered attention for its potential biological activities. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound based on available research findings.

The structure of the compound incorporates a 1,3,4-thiadiazole moiety which is recognized for its ability to interact with various biological targets. The presence of the chlorophenoxy group enhances its lipophilicity and may influence its interaction with cellular membranes and proteins. The thioether linkages are also significant as they can enhance the reactivity of the molecule with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to the target molecule have shown effectiveness against various Gram-positive and Gram-negative bacteria. Specifically, studies have reported activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 62.5 to 125 μg/mL for certain derivatives .

- Antifungal Activity : The compound's structure suggests potential antifungal activity as well. Derivatives have demonstrated efficacy against Candida albicans and other fungal strains .

Anticancer Properties

The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied:

- Cytotoxicity : Several studies have reported that thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to the target molecule have shown IC50 values as low as 0.28 μg/mL against breast cancer cells (MCF-7) .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tubulin polymerization . Docking studies suggest that these compounds may bind effectively to tubulin and other cellular targets.

Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer activities, thiadiazole derivatives are noted for their anti-inflammatory properties. They may inhibit inflammatory pathways and reduce cytokine production . Furthermore, some studies indicate neuroprotective effects and potential applications in treating epilepsy .

Summary of Biological Activities

Case Studies

Several case studies highlight the effectiveness of similar compounds:

- Gowda et al. (2020) : Investigated a series of 1,3,4-thiadiazole derivatives showing significant antibacterial activity against multiple strains.

- Dogan et al. (2018) : Reported on the synthesis of chlorophenyl-substituted thiadiazoles demonstrating moderate antibacterial effects with MIC values around 62.5 μg/mL against S. aureus.

- Gür et al. (2020) : Focused on the antioxidant properties of thiadiazole derivatives alongside their cytotoxicity against cancer cell lines.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- The thiadiazole moiety is known for its antimicrobial properties. Research indicates that derivatives of thiadiazoles exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .

-

Anti-cancer Properties

- Compounds containing thiadiazole rings have been studied for their anti-cancer effects. Their ability to interfere with cellular processes can lead to apoptosis in cancer cells. Studies have demonstrated that certain thiadiazole derivatives can inhibit tumor cell proliferation and induce cell cycle arrest .

- Anti-inflammatory Effects

Case Studies and Research Findings

Several studies highlight the efficacy of thiadiazole-containing compounds:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

*Calculated based on molecular formula.

Physicochemical Properties

- Target Compound : Higher molecular weight (~535 g/mol) compared to simpler analogs (e.g., 357 g/mol for 4y), which may reduce solubility but enhance target binding through increased van der Waals interactions.

- Melting Points : Similar compounds () exhibit melting points ranging from 132–170°C, suggesting moderate crystallinity. The target compound’s melting point is unreported but likely falls within this range.

Key Advantages and Limitations

- Target Compound: Advantages: Dual thiadiazole architecture may offer synergistic binding to biological targets (e.g., enzymes or receptors with multiple sulfur-binding pockets).

- Compound 4y (): Advantages: Demonstrated nanomolar IC50 values against cancer cells, outperforming cisplatin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.